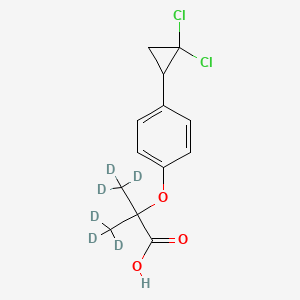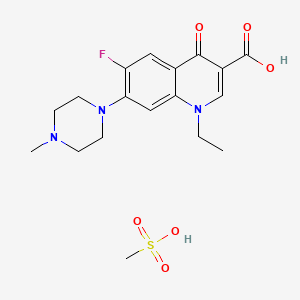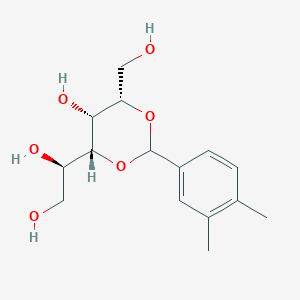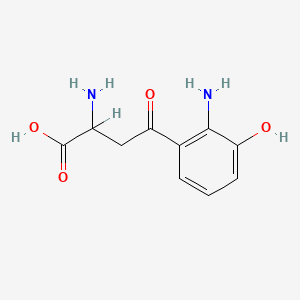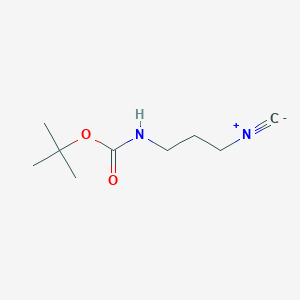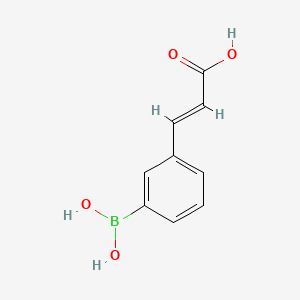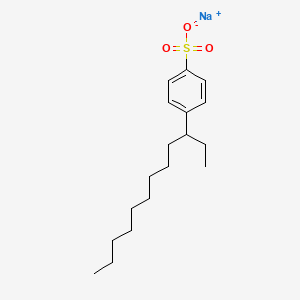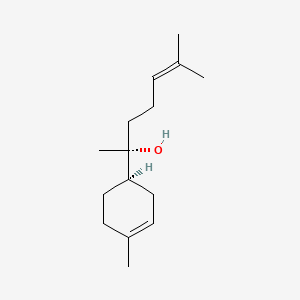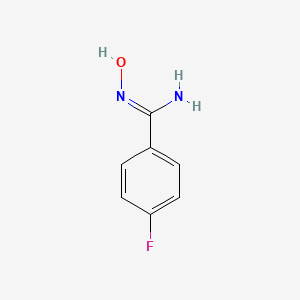
4-Fluorobenzamidoxime
Vue d'ensemble
Description
4-Fluorobenzamidoxime is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is a derivative of benzamidoxime, characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound is primarily used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidoxime can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzonitrile.
Reduction: Reduction of this compound can yield 4-fluorobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzonitrile
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorobenzamidoxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-fluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving the formation of stable complexes with the target enzymes, leading to altered biochemical processes .
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzonitrile
- 4-Fluorobenzylamine
- 4-Fluorobenzamide
- 4-Fluorophenylhydroxylamine
Comparison: 4-Fluorobenzamidoxime is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to 4-fluorobenzonitrile, it has an additional hydroxylamine group, making it more versatile in chemical reactions. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzamidoxime can be achieved through a reaction between 4-Fluorobenzoyl chloride and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Fluorobenzoyl chloride", "Hydroxylamine hydrochloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-Fluorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Dissolve hydroxylamine hydrochloride in water and add it dropwise to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
22179-78-8 |
Formule moléculaire |
C7H7FN2O |
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clé InChI |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/N)F |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

